2-Ethylfuran-3-carboxylic acid is classified as a carboxylic acid and a furan derivative. It is synthesized from furan derivatives through various chemical reactions. Its structural properties make it relevant in the study of organic compounds and their reactivity.
The synthesis of 2-Ethylfuran-3-carboxylic acid can be accomplished through several methods:
These synthetic routes are crucial for producing 2-Ethylfuran-3-carboxylic acid in both laboratory and industrial settings.
The molecular structure of 2-Ethylfuran-3-carboxylic acid features a five-membered furan ring with an ethyl group at the second carbon and a carboxylic acid functional group at the third carbon. The presence of these substituents influences its chemical reactivity and physical properties.
The structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR), which provide insights into the connectivity of atoms within the molecule.
2-Ethylfuran-3-carboxylic acid participates in various chemical reactions, including:
These properties are critical for understanding how 2-Ethylfuran-3-carboxylic acid behaves under different conditions and its potential applications.
2-Ethylfuran-3-carboxylic acid has several potential applications:
Furan ring functionalization provides a direct route to 2-ethylfuran-3-carboxylic acid. This sequential approach first introduces the ethyl group at the C2 position, followed by carboxylation at C3. Alkylation typically employs ethyl halides (e.g., ethyl bromide or iodide) under basic conditions (sodium hydride or potassium carbonate) in polar aprotic solvents like dimethylformamide. The resulting 2-ethylfuran undergoes directed ortho-metalation using n-butyllithium at low temperatures (–78°C), generating a stable organolithium intermediate. Subsequent carboxylation is achieved via quenching with solid carbon dioxide (CO₂), yielding the target carboxylic acid after aqueous workup. Alternative carboxylation methods include palladium-catalyzed carbonylation under carbon monoxide atmosphere (5–10 bar) at 80–100°C, though this method requires specialized equipment [8].
Key challenges include controlling regioselectivity during alkylation and minimizing polyalkylation. Electron-donating alkyl groups increase furan ring susceptibility to electrophilic attack but may promote side reactions under harsh conditions. Recent advances utilize indium trichloride catalysis (20 mol%) in isopropanol at 80–90°C, enabling one-pot assembly from diketone precursors with improved yields (up to 75%) [5] [8].
Table 1: Alkylation-Carboxylation Route Optimization
Alkylation Agent | Base/Catalyst | Carboxylation Method | Yield (%) |
---|---|---|---|
Ethyl Bromide | Sodium Hydride | CO₂ Quenching | 60–65 |
Ethyl Iodide | Potassium Carbonate | Pd-catalyzed CO | 55–60 |
1,4-Di-p-tolylbut-2-ene-1,4-dione | InCl₃ (20 mol%) | In-situ formation | 70–75 |
Controlled oxidation of substituted furanaldehydes or alkylfuran alcohols offers a viable pathway to 2-ethylfuran-3-carboxylic acid. 2-Ethyl-3-formylfuran serves as the primary precursor, oxidized using silver(I) oxide in aqueous ammonium hydroxide (Tollens' reagent) or sodium hypochlorite (NaClO) under mild conditions (25–40°C). This approach avoids ring degradation common with strong oxidants. Kinetic studies confirm complete aldehyde conversion within 2 hours at pH 10–11, yielding 80–85% pure product after acidification [9].
Alternative routes include oxidizing 2-ethylfuran-3-methanol derivatives using Jones reagent (chromic acid in acetone). However, over-oxidation risks furan ring cleavage, limiting yields to ≤50%. Potassium permanganate (KMnO₄) in neutral buffer systems provides moderate yields (60–65%) but generates stoichiometric manganese dioxide sludge, complicating purification. Emerging electrochemical methods show promise, utilizing platinum electrodes in sodium carbonate electrolyte (0.1M) at controlled potentials (+1.2V vs. Ag/AgCl), achieving 70% yield with minimal waste [9].
Table 2: Oxidation Methods for Precursor Conversion
Starting Material | Oxidizing Agent | Conditions | Yield (%) |
---|---|---|---|
2-Ethyl-3-formylfuran | Ag₂O/NH₄OH | 25°C, pH 10.5, 2h | 80–85 |
2-Ethylfuran-3-methanol | CrO₃/H₂SO₄ | 0°C, 30 min | 45–50 |
2-Ethylfuran-3-methanol | KMnO₄ (neutral) | 25°C, 4h | 60–65 |
2-Ethyl-3-formylfuran | Electrochemical | +1.2V, Na₂CO₃, 25°C | 70 |
Grignard reagents enable carbon chain elongation for constructing 2-ethylfuran-3-carboxylic acid. Two principal strategies exist:
Pathway A (Ester Route):3-Bromofuran undergoes magnesium insertion in anhydrous tetrahydrofuran, generating furan-3-ylmagnesium bromide. Reaction with propionitrile (CH₃CH₂C≡N) followed by acidic hydrolysis yields a ketone intermediate. Subsequent haloform oxidation (iodine/sodium hydroxide) cleaves the methyl ketone to the carboxylic acid. This multistep sequence suffers from moderate yields (40–50% overall) due to competing side reactions during ketone formation [3] [6].
Pathway B (Carbon Dioxide Quenching):A more efficient approach involves preparing 2-ethylfuran-3-ylmagnesium bromide. 3-Bromo-2-ethylfuran is synthesized via bromination of 2-ethylfuran using N-bromosuccinimide in dimethylformamide at –5°C to ensure monobromination. After magnesium activation, the organometallic reagent is treated with crushed dry ice (solid CO₂). Acidic workup liberates the carboxylic acid with higher efficiency (65–70% yield). Critical parameters include strict anhydrous conditions, reaction temperatures below –10°C during Grignard formation, and excess CO₂ to prevent dimerization [3] [6].
Reaction Sequence for Pathway B:
3-Bromo-2-ethylfuran + Mg → 2-Ethylfuran-3-ylMgBr 2-Ethylfuran-3-ylMgBr + CO₂ → 2-Ethylfuran-3-carboxylate salt 2-Ethylfuran-3-carboxylate salt + HCl → 2-Ethylfuran-3-carboxylic acid
Translating laboratory synthesis to industrial manufacturing requires addressing key challenges: reaction scalability, cost efficiency, and purity control.
Bioreactor-Driven Fermentation:Metabolically engineered Escherichia coli or Saccharomyces cerevisiae strains expressing heterologous carboxylase enzymes convert glucose-derived furfural into 2-ethylfuran-3-carboxylic acid. Constraint-based metabolic modeling (CBM) identifies knockout targets (e.g., pflB, ldhA) to minimize acetate and lactate byproducts. Fed-batch processes with controlled glucose feed (0.2 g/L/h) and dissolved oxygen (30% saturation) achieve titers of 25–30 g/L. Computational fluid dynamics models optimize impeller design (Rushton turbines) and agitation rates (300–500 rpm) in 10,000-L bioreactors to maintain homogeneity and oxygen transfer rates (kₗa > 200 h⁻¹) [7] [10].
Process Analytical Technology (PAT):Real-time monitoring via inline Fourier-transform infrared spectroscopy tracks reactant consumption and product formation. Machine learning algorithms (e.g., random forest regression) correlate spectral data with high-performance liquid chromatography validation measurements, enabling adaptive feedback control. This reduces batch-to-batch variability to <5%. Downstream processing integrates continuous-flow crystallization in anti-solvent systems (water/isopropanol), achieving 99.5% purity with >90% recovery [4] [7].
Scale-Up Parameter Integration:
Scale-Up Parameter | Laboratory Scale | Pilot Scale (100L) | Industrial Scale (10,000L) |
---|---|---|---|
Agitation Rate | 200 rpm | 250 rpm | 400 rpm |
Oxygen Transfer Rate (kₗa) | 50 h⁻¹ | 120 h⁻¹ | 220 h⁻¹ |
Cooling Time (Reaction) | 5 min | 25 min | 180 min |
Batch Cycle Time | 8 h | 12 h | 48 h |
Kinetic Model-Guided Optimization:Unstructured kinetic models (e.g., modified Monod equations) predict substrate depletion and product inhibition thresholds. For chemical routes, Arrhenius parameters (activation energy = 65–75 kJ/mol) derived from differential scanning calorimetry inform safe operating temperatures (<90°C). Continuous stirred-tank reactors (CSTRs) with residence times of 2 hours maximize productivity while minimizing furan ring degradation [2] [9] [10].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2